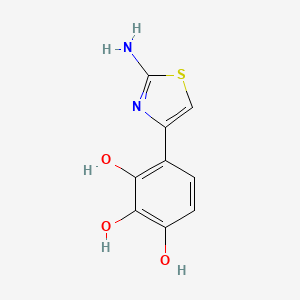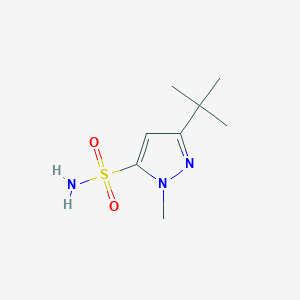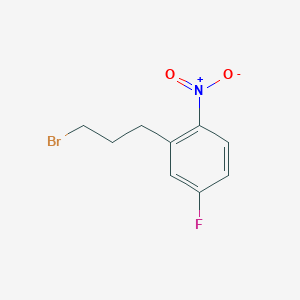
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a thiazole ring and three hydroxyl groups This compound is of interest due to its unique structure, which combines the properties of both thiazole and phenol derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzene Derivative: The thiazole ring is then coupled with a benzene derivative that has hydroxyl groups in the desired positions. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction can also be considered.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the thiazole ring can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The thiazole ring can interact with nucleophilic sites, while the hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol
Comparison:
- Structural Differences: The position and number of hydroxyl groups on the benzene ring can significantly affect the compound’s reactivity and properties.
- Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol is unique due to the specific arrangement of hydroxyl groups, which can influence its hydrogen bonding and electronic properties, making it distinct in its interactions and applications.
Eigenschaften
Molekularformel |
C9H8N2O3S |
|---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11) |
InChI-Schlüssel |
NMGHLNVCVLGBNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)







![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
